

Application Notes and Protocols: Fobrepodacin Disodium in Combination with Other Antibiotics

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Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fobrepodacin disodium (SPR720) is an orally bioavailable phosphate prodrug of SPR719, a novel aminobenzimidazole that inhibits bacterial DNA gyrase subunit B (GyrB).[1][2] This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit.[3] Fobrepodacin is under investigation for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease (NTM-PD), including infections caused by *Mycobacterium avium* complex (MAC) and *Mycobacterium abscessus*. [4][5] Preclinical studies have demonstrated the potential for synergistic or additive effects when Fobrepodacin is combined with other antimicrobial agents, offering a promising avenue for future therapeutic strategies against these challenging infections.[1][5]

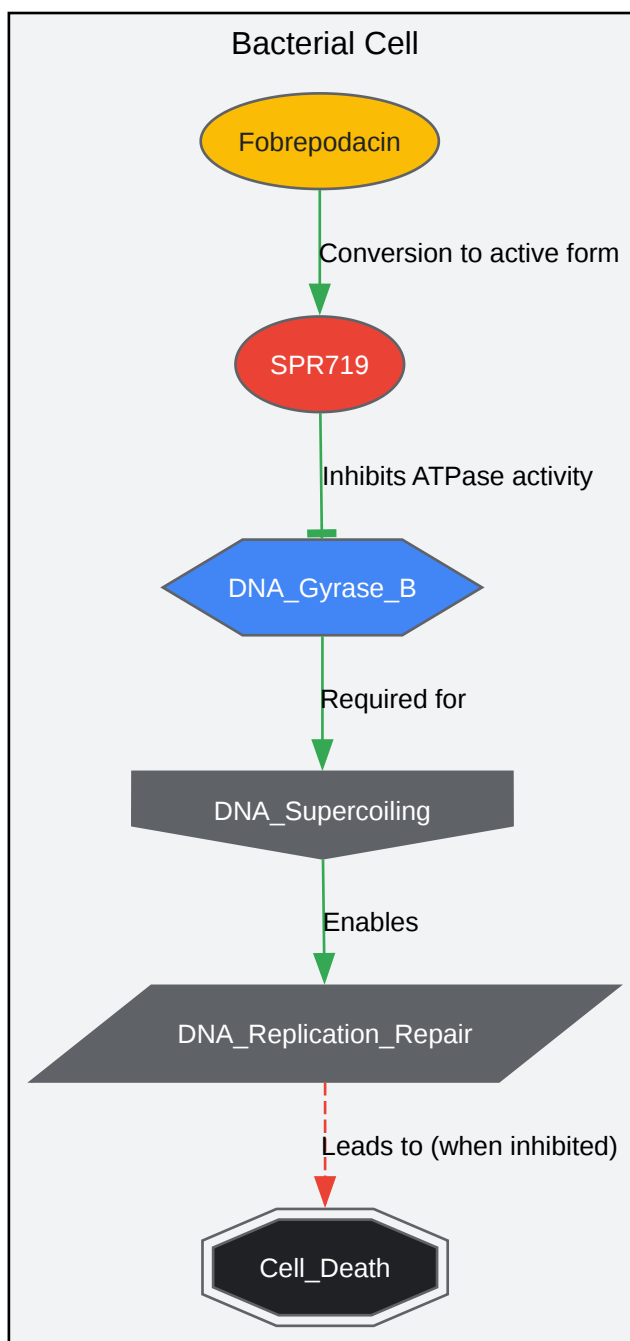
Of note, a Phase 2a clinical trial of Fobrepodacin (SPR720) for the treatment of NTM-PD did not meet its primary endpoint and the development program has been suspended pending further data analysis.[6][7] Despite this setback, the preclinical data on its combination potential remains a valuable resource for ongoing research in the field of antimicrobial drug development.

Mechanism of Action: DNA Gyrase B Inhibition

Fobrepodacin disodium is readily converted to its active form, SPR719, in the body. SPR719 targets and inhibits the ATPase activity of DNA gyrase B (GyrB), a critical enzyme for bacterial

DNA replication, transcription, and repair.[4] By inhibiting GyrB, SPR719 prevents the negative supercoiling of DNA, leading to DNA strand breaks and ultimately bacterial cell death.

Mechanism of Action of Fobrepodacin



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Caption: Mechanism of Fobrepodacin Action.

In Vivo Combination Studies: Quantitative Data Summary

Preclinical studies in murine models of NTM infection have demonstrated the enhanced efficacy of Fobrepodacin when used in combination with standard-of-care (SOC) antibiotics. The following tables summarize the key findings from these studies, presenting the reduction in bacterial burden (log10 CFU) in the lungs.

Mycobacterium avium Complex (MAC) Combination Therapy

The following data were obtained from a chronic murine infection model with M. avium.^[1]

Treatment Group	Dosage (mg/kg)	Mean Log10 CFU/Lung Reduction vs. Untreated Control
Monotherapy		
Clarithromycin	250	1.5
SPR720	10	0.8
SPR720	30	1.2
SPR720	100	1.8
Combination Therapy		
SPR720 + Clarithromycin	30 + 250	2.5
SPR720 + Clarithromycin + Ethambutol	30 + 250 + 100	3.1

Mycobacterium abscessus Combination Therapy

The following data were obtained from a murine model of M. abscessus infection.[\[1\]](#)[\[8\]](#)

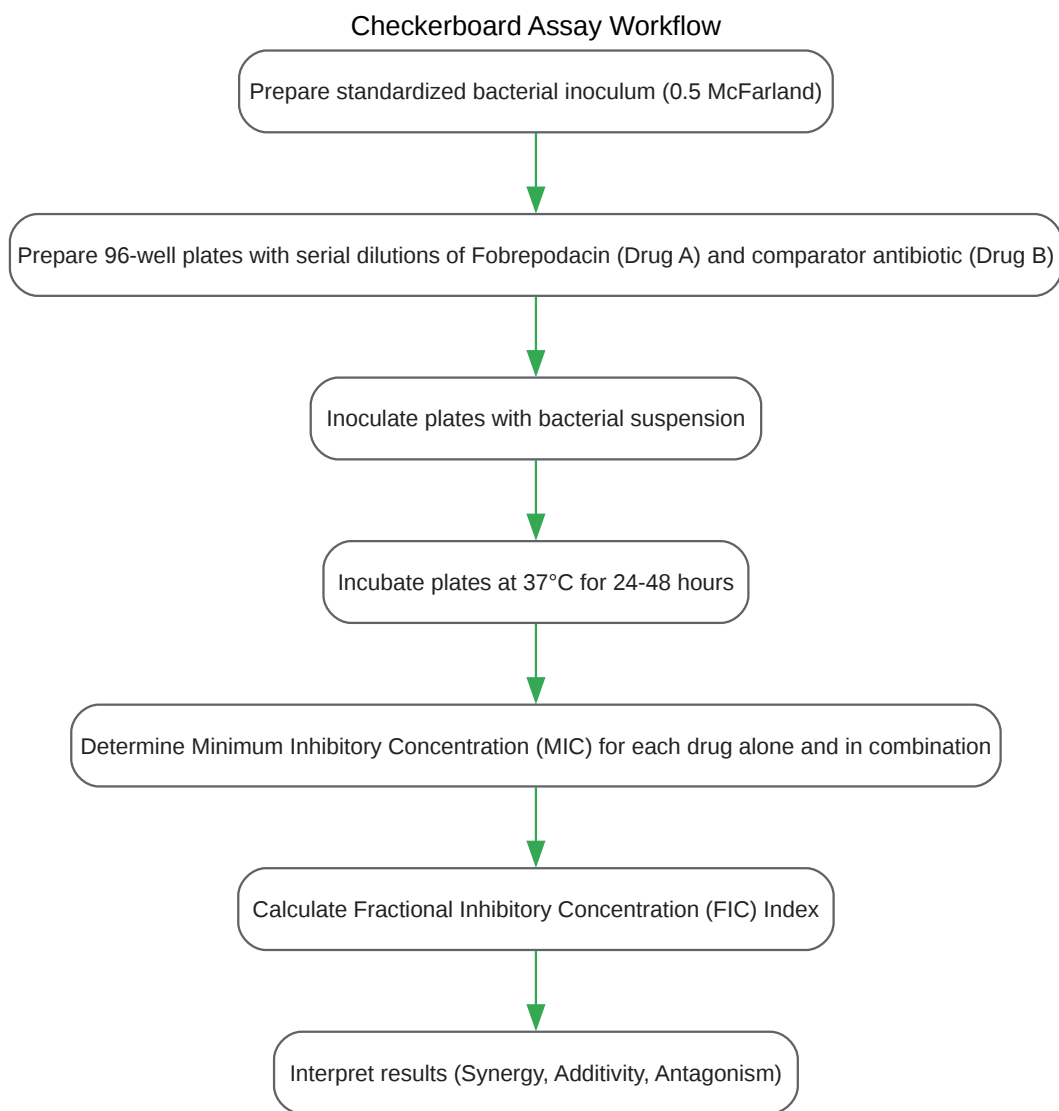
Treatment Group	Dosage (mg/kg)	Mean Log10 CFU/Lung Reduction vs. Untreated Control
Monotherapy		
Clarithromycin	250	0.5
Amikacin	150	0.7
Clofazimine	20	0.3
SPR720	25	0.9
SPR720	50	1.5
SPR720	100	2.1
Combination Therapy		
SPR720 + Clarithromycin + Amikacin + Clofazimine	100 + 250 + 150 + 20	2.8

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the in vitro and in vivo efficacy of Fobrepodacin in combination with other antibiotics.

In Vitro Synergy Assessment: Checkerboard Assay Protocol

This protocol outlines a method to determine the Fractional Inhibitory Concentration (FIC) index, a measure of in vitro synergy.



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Caption: Checkerboard Assay Workflow.

Materials:

- SPR719 (active form of Fobrepodacin)
- Comparator antibiotic(s)
- 96-well microtiter plates
- Mueller-Hinton broth (or other appropriate growth medium)
- Bacterial culture
- 0.5 McFarland turbidity standard
- Incubator

Procedure:

- Prepare Drug Dilutions:
 - Prepare stock solutions of SPR719 and the comparator antibiotic.
 - In a 96-well plate, create two-fold serial dilutions of SPR719 along the x-axis (columns) and the comparator antibiotic along the y-axis (rows).
- Prepare Inoculum:
 - Grow a fresh culture of the test organism.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
 - Dilute the standardized suspension to the final desired inoculum concentration (e.g., 5×10^5 CFU/mL).
- Inoculation:
 - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Incubation:
 - Incubate the plates at 37°C for 18-24 hours.

- Data Analysis:
 - Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
 - Calculate the FIC index using the following formula: $\text{FIC Index} = \text{FIC of Drug A} + \text{FIC of Drug B}$ where $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$ and $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
 - Interpret the results as follows:
 - Synergy: $\text{FIC index} \leq 0.5$
 - Additive/Indifference: $0.5 < \text{FIC index} \leq 4$
 - Antagonism: $\text{FIC index} > 4$

In Vitro Bactericidal Activity: Time-Kill Curve Assay Protocol

This protocol assesses the rate of bacterial killing by Fobrepodacin alone and in combination with other antibiotics over time.

Materials:

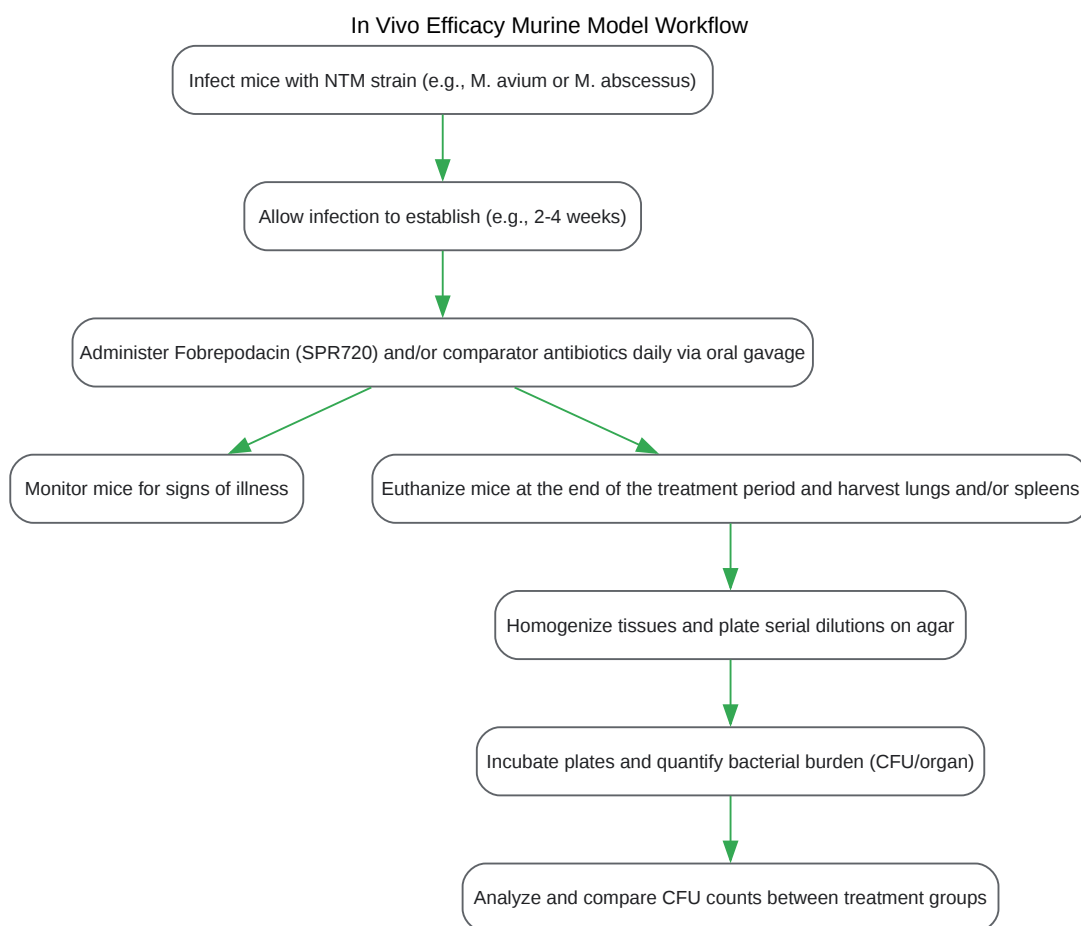
- SPR719
- Comparator antibiotic(s)
- Growth medium
- Bacterial culture
- Shaking incubator
- Apparatus for serial dilutions and plating

Procedure:

- Prepare Cultures:
 - Grow an overnight culture of the test organism.
 - Dilute the culture in fresh medium to a starting concentration of approximately 5×10^5 CFU/mL.
- Drug Exposure:
 - Add SPR719 and/or the comparator antibiotic(s) at desired concentrations (e.g., 1x or 2x MIC) to the bacterial cultures. Include a growth control without any antibiotic.
- Incubation and Sampling:
 - Incubate the cultures at 37°C with shaking.
 - At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
- Quantification of Viable Bacteria:
 - Perform serial dilutions of the collected aliquots.
 - Plate the dilutions onto agar plates.
 - Incubate the plates until colonies are visible.
- Data Analysis:
 - Count the number of colonies on the plates to determine the CFU/mL at each time point.
 - Plot the log₁₀ CFU/mL versus time for each treatment group.
 - Synergy is typically defined as a ≥ 2 -log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

In Vivo Efficacy: Murine Model of NTM Infection Protocol

This protocol provides a general framework for evaluating the in vivo efficacy of Fobrepodacin combination therapy in a mouse model.



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